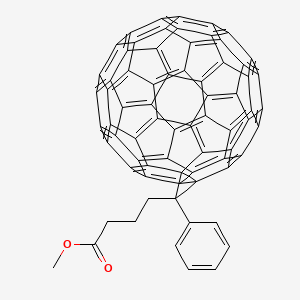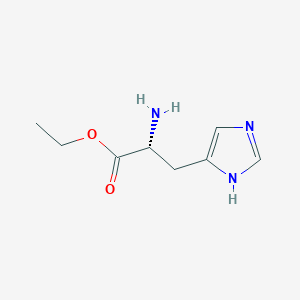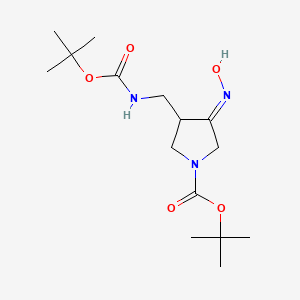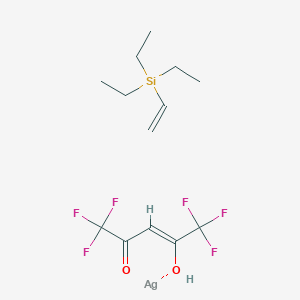
Vinyltriethylsilane(hexafluoroacetylacetonato)plata(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is an organometallic compound with the chemical formula C₁₃H₁₉AgF₆O₂Si. It is a yellow liquid that is sensitive to air and should be stored in a cold environment . This compound is known for its applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Aplicaciones Científicas De Investigación
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the chemical vapor deposition of pure silver films.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in medical devices and coatings to prevent bacterial infections.
Industry: Utilized in the manufacturing of LEDs and other electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) can be synthesized from triethylvinylsilane, hexafluoroacetylacetone, and silver oxide . The reaction typically involves mixing these reagents under controlled conditions to form the desired product. The exact reaction conditions, such as temperature and solvent, may vary depending on the specific synthesis protocol used.
Industrial Production Methods
Industrial production of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in various purity grades, including 99%, 99.9%, 99.99%, and 99.999%, to meet different industrial requirements .
Análisis De Reacciones Químicas
Types of Reactions
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.
Reduction: It can be reduced to elemental silver using suitable reducing agents.
Substitution: The vinyl and silane groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other oxidized silver species.
Reduction: Elemental silver.
Substitution: Various substituted organosilicon compounds.
Mecanismo De Acción
The mechanism of action of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves the interaction of its silver component with various molecular targets. Silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The vinyl and silane groups can also participate in chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Vinyltrimethylsilane(hexafluoroacetylacetonate)silver(I): Similar structure but with methyl groups instead of ethyl groups.
Vinyltriethylgermane(hexafluoroacetylacetonate)silver(I): Similar structure but with germanium instead of silicon.
Uniqueness
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is unique due to the presence of both vinyl and silane groups, which provide distinct reactivity and applications. The combination of these groups with silver enhances its utility in various fields, including thin film deposition and antimicrobial applications .
Propiedades
IUPAC Name |
ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCIOFXUZYXQD-FJOGWHKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AgF6O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) interact with the tungsten oxide-polymer matrix and what are the downstream effects of laser irradiation?
A1: Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is embedded within a matrix composed of tungsten oxide nanoparticles and a fluoropolymer. Upon femtosecond laser irradiation, the silver precursor undergoes decomposition. This decomposition leads to the deposition of silver onto the tungsten oxide nanoparticles, effectively increasing their size and creating a core-shell structure with a tungsten oxide core and a silver shell []. This modification significantly impacts the optical properties of the nanocomposite, as confirmed by optical absorption spectroscopy measurements [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


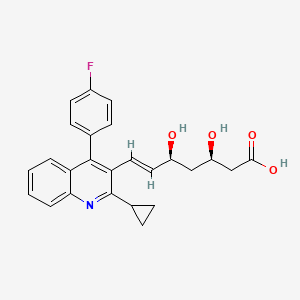
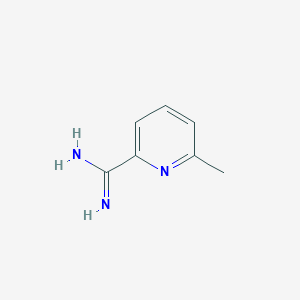

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
